molecular formula C17H14F3N3S B5871824 4-Methyl-5-phenyl-3-{[3-(trifluoromethyl)phenyl]methylthio}-1,2,4-triazole

4-Methyl-5-phenyl-3-{[3-(trifluoromethyl)phenyl]methylthio}-1,2,4-triazole

Cat. No.: B5871824
M. Wt: 349.4 g/mol
InChI Key: GVAAQTDSZVPWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-phenyl-3-{[3-(trifluoromethyl)phenyl]methylthio}-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The trifluoromethyl group attached to the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-phenyl-3-{[3-(trifluoromethyl)phenyl]methylthio}-1,2,4-triazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-phenyl-3-{[3-(trifluoromethyl)phenyl]methylthio}-1,2,4-triazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .

Mechanism of Action

The mechanism of action of 4-Methyl-5-phenyl-3-{[3-(trifluoromethyl)phenyl]methylthio}-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-phenyl-3-{[3-(trifluoromethyl)phenyl]methylthio}-1,2,4-triazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-methyl-3-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3S/c1-23-15(13-7-3-2-4-8-13)21-22-16(23)24-11-12-6-5-9-14(10-12)17(18,19)20/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAAQTDSZVPWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.